molecular formula C18H23N3O3 B3014735 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-isopropylphenyl)propanamide CAS No. 1105225-96-4

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-isopropylphenyl)propanamide

Cat. No. B3014735
CAS RN: 1105225-96-4
M. Wt: 329.4
InChI Key: ABBYZIWRFMUPID-UHFFFAOYSA-N
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Description

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-isopropylphenyl)propanamide is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
The exact mass of the compound 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-isopropylphenyl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-isopropylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-isopropylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Research into compounds structurally related to the specified chemical has revealed potential applications in agriculture, particularly in herbicide development. For example, compounds containing pyrimidine and thiadiazole rings have been synthesized and tested for selective herbicidal activity. These compounds have shown moderate to good efficacy against certain plant species at specific concentrations, suggesting that derivatives of the specified chemical could potentially be explored for similar applications (Liu & Shi, 2014).

Antidepressant Properties

Compounds bearing a resemblance to the one have been evaluated for their antidepressant properties. A study described a series of compounds with a narrow structure-activity relationship identifying potential antidepressants with reduced side effects. This indicates that the chemical structure of interest might be a candidate for further investigation in the development of new antidepressant drugs (D. M. Bailey et al., 1985).

Anticancer and Anti-inflammatory Agents

Further research into related compounds has explored their potential as anticancer and anti-inflammatory agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain natural products have demonstrated significant cyclooxygenase-1/cyclooxygenase-2 inhibitory activity alongside notable analgesic and anti-inflammatory effects. These findings suggest that the chemical could be investigated for similar biomedical applications (A. Abu‐Hashem et al., 2020).

Antimicrobial and Insecticidal Potential

Compounds with pyrimidine and pyrazole linkages synthesized under certain conditions have been evaluated for their antimicrobial and insecticidal potential. This research demonstrates that structurally related compounds possess activity against specific bacterial strains and insects, hinting at the possibility of the compound being a candidate for development into antimicrobial and insecticidal agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).

properties

IUPAC Name

3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-11(2)13-5-7-14(8-6-13)20-16(22)10-9-15-12(3)19-18(24)21(4)17(15)23/h5-8,11H,9-10H2,1-4H3,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBYZIWRFMUPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-isopropylphenyl)propanamide

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